6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one
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Overview
Description
6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[88002,7013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one is a complex organic compound with a unique tetracyclic structure
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Amino and methylpropyl groups are introduced through substitution reactions, using reagents such as amines and alkyl halides.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the development of new drugs.
Industry
In industry, the compound could be used in the production of advanced materials. Its unique structure and reactivity make it a potential candidate for the development of new polymers or other materials.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one: This compound itself.
This compound analogs: Compounds with similar tetracyclic structures but different functional groups.
Uniqueness
The uniqueness of 6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[88002,7013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one lies in its specific combination of functional groups and tetracyclic structure
Properties
IUPAC Name |
6-amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11(2)9-13-10-15-17-14-6-4-3-5-12(14)7-8-16(17)24-20(23)18(15)19(21)22-13/h3-8,10-11H,9H2,1-2H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXRMNFYJKBXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(C(=N1)N)C(=O)OC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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